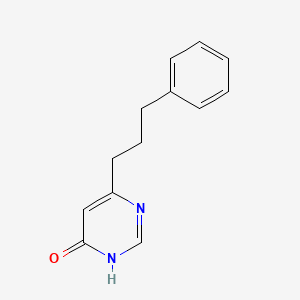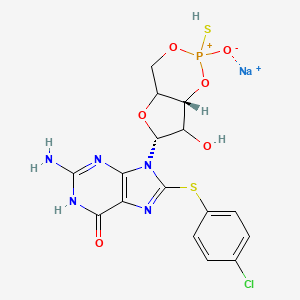
6-(2,4-Difluorophényl)-2-méthylpyrimidin-4-ol
Vue d'ensemble
Description
6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol is a chemical compound characterized by its unique structure, which includes a pyrimidin-4-ol core substituted with a 2,4-difluorophenyl group and a methyl group at the 2-position
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.
Medicine: In the medical field, 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol is being investigated for its therapeutic properties. It may have applications in the development of new drugs for various diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals. Its versatility makes it a valuable component in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol typically involves the following steps:
Condensation Reaction: The starting materials, such as 2,4-difluorobenzaldehyde and guanidine, are subjected to a condensation reaction to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the pyrimidin-4-ol core.
Methylation: The resulting compound is then methylated at the 2-position using a suitable methylating agent, such as methyl iodide, to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidin-4-ol core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with various substituents at different positions on the core structure.
Mécanisme D'action
The mechanism by which 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
2,4-Difluorophenylpyrimidin-4-ol: Similar structure but without the methyl group at the 2-position.
6-(2,4-Dichlorophenyl)-2-methylpyrimidin-4-ol: Similar structure but with chlorine atoms instead of fluorine atoms.
6-(2,4-Difluorophenyl)-2-ethylpyrimidin-4-ol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol stands out due to its specific combination of fluorine atoms and the methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-(2,4-difluorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c1-6-14-10(5-11(16)15-6)8-3-2-7(12)4-9(8)13/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOUAZRDYYECII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol](/img/structure/B1486780.png)


